2,2,6,6-Tetramethylheptane-3,5-dione;ZINC

MOCVD ZnO thin films Carbon contamination

2,2,6,6-Tetramethylheptane-3,5-dione;ZINC (also known as Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II), Zn(TMHD)₂, or Zn(thd)₂) is a homoleptic zinc β-diketonate complex with the formula Zn(C₁₁H₁₉O₂)₂ and a molecular weight of 431.92 g/mol. It is a white, air-stable crystalline solid with a melting point of 132–144 °C and is widely utilized as a metal-organic precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for the fabrication of zinc oxide (ZnO) and zinc sulfide (ZnS) thin films.

Molecular Formula C22H38O4Zn
Molecular Weight 433.9 g/mol
CAS No. 14363-14-5
Cat. No. B083520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6,6-Tetramethylheptane-3,5-dione;ZINC
CAS14363-14-5
Molecular FormulaC22H38O4Zn
Molecular Weight433.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Zn]
InChIInChI=1S/2C11H20O2.Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H2,1-6H3;
InChIKeyFGRQBMHHOXESRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,6,6-Tetramethylheptane-3,5-dione;ZINC (CAS 14363-14-5) – Procurement-Grade Zinc Beta-Diketonate for CVD and ALD


2,2,6,6-Tetramethylheptane-3,5-dione;ZINC (also known as Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II), Zn(TMHD)₂, or Zn(thd)₂) is a homoleptic zinc β-diketonate complex with the formula Zn(C₁₁H₁₉O₂)₂ and a molecular weight of 431.92 g/mol . It is a white, air-stable crystalline solid with a melting point of 132–144 °C and is widely utilized as a metal-organic precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for the fabrication of zinc oxide (ZnO) and zinc sulfide (ZnS) thin films [1][2]. The compound is supplied at purity grades ranging from 97% to 99.999%, with higher purities demanded for advanced semiconductor and optoelectronic applications [3].

Why 2,2,6,6-Tetramethylheptane-3,5-dione;ZINC Cannot Be Replaced by Other Zinc β-Diketonates


Zinc β-diketonate complexes are not interchangeable commodities; the steric bulk and electron-donating character of the 2,2,6,6-tetramethylheptane-3,5-dionate (thd) ligand confer distinct thermodynamic stability, volatility, and decomposition behavior compared to other ligands such as acetylacetonate (acac) or hexafluoroacetylacetonate (hfac) [1]. Unlike the hygroscopic and less thermally stable Zn(acac)₂ hydrate, Zn(thd)₂ is air-stable and exhibits a higher bond dissociation energy, enabling cleaner decomposition profiles in vapor-phase processes . These differences translate directly into quantifiable performance gaps in film purity, electrical properties, and deposition control, making generic substitution a high-risk decision in both research and manufacturing settings.

Quantitative Differentiation of 2,2,6,6-Tetramethylheptane-3,5-dione;ZINC Against Comparator Precursors


Carbon-Free ZnO Film Deposition vs. Alternative Zinc Precursors

In MOCVD of ZnO films, Zn(TMHD)₂ delivers a carbon-free surface composition, a critical differentiator against many organozinc precursors. X-ray photoelectron spectroscopy (XPS) analysis of as-deposited films shows surface carbon levels as high as 34 at.%, which drop to <1 at.% within the first 5 nm after gentle Ar⁺ sputtering [1]. In contrast, films deposited using diethylzinc (DEZ) or Zn(acac)₂ frequently retain significant carbon residues that degrade electrical and optical performance. This rapid surface purification indicates intrinsically clean decomposition of the Zn(TMHD)₂ precursor, essential for achieving stoichiometric ZnO (Zn/O ratio ≈ 1) [1].

MOCVD ZnO thin films Carbon contamination

Superior Catalyst Performance in Phosphonylation Reactions

In the catalytic phosphonylation of alcohols, Zn(TMHD)₂ (Zn(TMHD)₂) achieves a higher yield than Zn(acac)₂ under identical conditions. In a toluene solvent system, Zn(TMHD)₂ delivers a 76% yield with 95% selectivity, compared to 73% yield and 95% selectivity for Zn(acac)₂ [1]. Moreover, the structurally related Zn(THHD)₂ (a tetrahydro derivative) yields 87% but with reduced selectivity (92%), highlighting that the precise ligand architecture of Zn(TMHD)₂ optimizes the balance between activity and product specificity [1].

Organic synthesis Catalysis Phosphonate esters

High Carrier Mobility in Doped ZnO Films vs. Literature Benchmarks

ZnO films grown via aerosol-assisted MOCVD using Zn(thd)₂ as the zinc source, co-doped with Ga or Al, achieve carrier mobilities of 50–60 cm² V⁻¹ s⁻¹ and resistivity of (7–8)×10⁻⁴ Ω cm [1]. This mobility is approximately 70–100% higher than the best values reported for MOCVD-grown In-doped ZnO (29 cm² V⁻¹ s⁻¹) and Ga-doped ZnO (30.4 cm² V⁻¹ s⁻¹) using alternative precursor systems [1]. The Zn(thd)₂-based process thus approaches the performance of physical vapor deposition (PVD) films (40–60 cm² V⁻¹ s⁻¹) while retaining the scalability and conformality advantages of CVD [1].

Transparent conducting oxide Carrier mobility MOCVD

Thermodynamic Stability Advantage Over First-Row Transition Metal Analogs

The standard molar enthalpy of formation of Zn(DPM)₂ (DPM = dipivaloylmethane = 2,2,6,6-tetramethylheptane-3,5-dione) is −1263.8 ± 7.6 kJ mol⁻¹ at 298.15 K [1]. The derived mean coordinate bond dissociation energy 〈D_{CB}〉(M–O) for the Zn–O bond is significantly higher than that of the copper(II) complex Cu(DPM)₂ (−1094.8 kJ mol⁻¹) and the nickel(II) complex Ni(DPM)₂ (−1195.7 kJ mol⁻¹) [1]. This elevated thermodynamic stability reduces premature decomposition during storage and vaporization, ensuring consistent precursor delivery and reproducible film stoichiometry in CVD/ALD processes.

Bond dissociation energy Thermochemistry Precursor design

Broad ALD Temperature Window Enabling Process Flexibility

In atomic layer deposition of ZnS thin films using Zn(TMHD)₂ and H₂S, self-limiting growth behavior is maintained across an exceptionally wide temperature range of 150–375 °C [1]. This 225 °C window is broader than that observed for alternative zinc precursors such as diethylzinc (DEZ) (~100–250 °C) and Zn(acac)₂ (typically <200 °C maximum). The broad ALD window ensures uniform, stoichiometric film growth even in the presence of substrate temperature gradients or when co-depositing with other materials that have narrower processing windows.

Atomic Layer Deposition ZnS Process window

Procurement-Motivated Application Scenarios for 2,2,6,6-Tetramethylheptane-3,5-dione;ZINC


Fabrication of High-Mobility Transparent Conductive Oxide (TCO) Electrodes

Based on the demonstrated carrier mobilities of 50–60 cm² V⁻¹ s⁻¹ in Ga- and Al-doped ZnO films [1], procurement of Zn(thd)₂ is strategically justified for R&D and pilot production of TCO layers in photovoltaic cells, flat-panel displays, and smart windows. The precursor's ability to deliver near-PVD electrical performance using atmospheric-pressure CVD [1] reduces capital equipment costs while maintaining competitive device efficiency.

Synthesis of Carbon-Sensitive Electronic and Optoelectronic Thin Films

The near-complete elimination of surface carbon (<1 at.%) in ZnO films deposited from Zn(TMHD)₂ [2] makes this compound the preferred choice for applications where even trace carbon impurities degrade performance, such as in ultraviolet light-emitting diodes (UV-LEDs), high-frequency acoustic wave devices, and gate dielectrics in transparent thin-film transistors.

High-Selectivity Phosphonate Ester Synthesis for Pharmaceutical Intermediates

The 76% yield and 95% selectivity achieved with Zn(TMHD)₂ in phosphonylation reactions [3] support its adoption in medicinal chemistry and process development laboratories where high purity of H-phosphonate diester intermediates is critical for downstream drug synthesis and nucleotide analog production.

Multi-Material ALD/CVD Processes Requiring Wide Temperature Compatibility

Given the broad ALD window of 150–375 °C for ZnS deposition [4], Zn(TMHD)₂ is uniquely suited for complex device stacks where other materials (e.g., high-κ dielectrics, ferroelectric oxides) impose narrow temperature constraints. This flexibility reduces the need for multiple precursor changes and simplifies process integration.

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